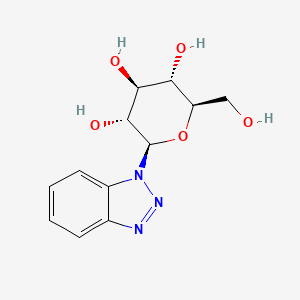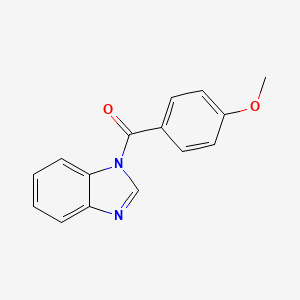![molecular formula C10H15NO6 B6616934 1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylicacid CAS No. 2260935-72-4](/img/structure/B6616934.png)
1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid is a chemical compound with the molecular formula C10H15NO6 and a molecular weight of 245.23 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base to form the tert-butoxycarbonyl (Boc) protected azetidine . This intermediate is then subjected to further reactions to introduce the dicarboxylic acid functionality.
Industrial Production Methods
Industrial production of 1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
- 1-Boc-azetidine-3-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid is unique due to its specific structure and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers different synthetic possibilities and applications in various fields of research .
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-9(2,3)17-8(16)11-4-10(5-11,6(12)13)7(14)15/h4-5H2,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUFEPDGVAVKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
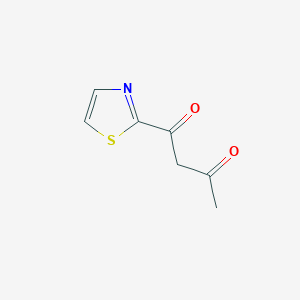
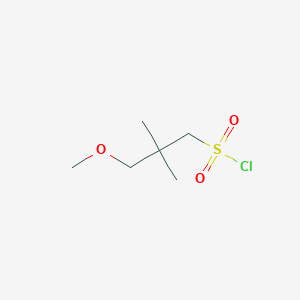
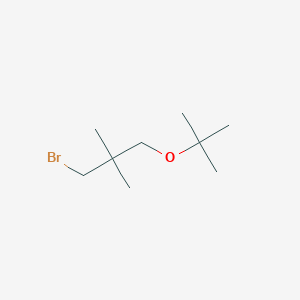
![[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride](/img/structure/B6616882.png)

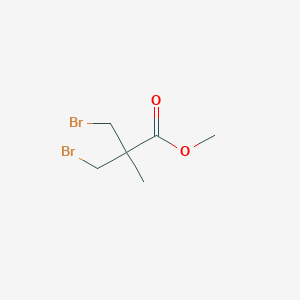
![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)
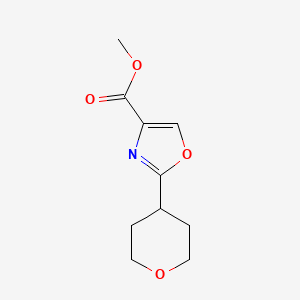
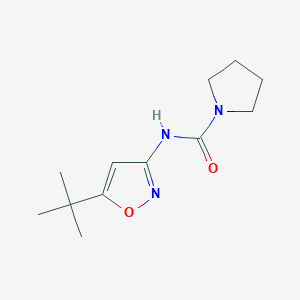

![benzo[b]thiophen-5-yl-morpholin-4-yl-methanone](/img/structure/B6616941.png)
